6-bromo-2-fluoro-5-methylpyridin-3-amine
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Overview
Description
6-Bromo-2-fluoro-5-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-fluoro-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids under palladium catalysis to produce the desired pyridine derivatives . Another method involves the bromination of 2-fluoro-4-methylpyridine using bromotrimethylsilane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Boron Reagents: Employed in the Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Bromo-2-fluoro-5-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-bromo-2-fluoro-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in the context of kinase inhibition, the compound may bind to the active site of the kinase enzyme, thereby blocking its activity and modulating downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the fluorine atom.
5-Bromo-3-methylpyridin-2-amine: Similar structure but different substitution pattern.
3-Amino-2-bromo-5-fluoropyridine: Similar structure with different substitution positions.
Uniqueness
6-Bromo-2-fluoro-5-methylpyridin-3-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2770555-21-8 |
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Molecular Formula |
C6H6BrFN2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
6-bromo-2-fluoro-5-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6BrFN2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3 |
InChI Key |
XSHBVXFEVZTUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)F)N |
Purity |
95 |
Origin of Product |
United States |
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